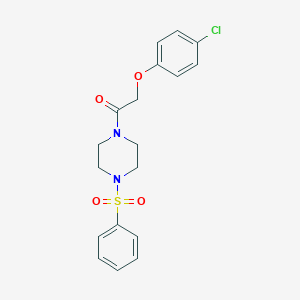![molecular formula C22H30N4O B247684 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in recent years due to its potential therapeutic applications in the field of neuroscience.
作用机制
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and a norepinephrine reuptake inhibitor. These actions are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, striatum, and hippocampus. It has also been shown to decrease serotonin release in the prefrontal cortex and hippocampus. These effects are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is its potential therapeutic applications in the field of neuroscience. It has been extensively studied in preclinical models and has shown promising results in the treatment of a range of psychiatric and neurological disorders. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further explored.
未来方向
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more selective and potent derivatives of the compound. This could lead to the development of more effective treatments for psychiatric and neurological disorders. Another area of research is the exploration of its potential side effects and toxicity in preclinical models. This could help to identify any potential safety concerns and inform the development of safer and more effective treatments. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. This could lead to a better understanding of its therapeutic potential and inform the development of more targeted treatments for psychiatric and neurological disorders.
合成方法
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(pyridin-4-ylmethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
科学研究应用
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
属性
分子式 |
C22H30N4O |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4O/c1-27-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-8-12-24(13-9-20)18-19-6-10-23-11-7-19/h2-7,10-11,20H,8-9,12-18H2,1H3 |
InChI 键 |
BJVMKECGFMARDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
